2-(1H-Tetrazol-1-il)acetamida

Descripción general

Descripción

“2-(1h-Tetrazol-1-yl)acetamide” is a chemical compound that has gained considerable attention in scientific research due to its unique properties and potential applications .

Synthesis Analysis

A convenient synthetic approach to similar compounds involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Another method involves the use of Ullmann-type reactions with various precursors, acyl-heteroarylamines, or pyrazoles of interest for pharmacomodulation .

Molecular Structure Analysis

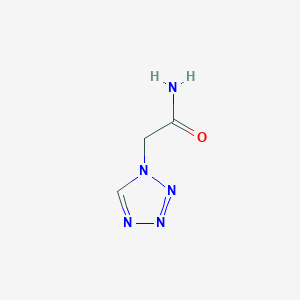

The molecular formula of “2-(1h-Tetrazol-1-yl)acetamide” is C3H5N5O . The average mass is 127.105 Da, and the monoisotopic mass is 127.049408 Da .

Chemical Reactions Analysis

Ullmann-type reactions are becoming a major tool in medicinal chemistry . These Copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles offer new disconnection approaches to compounds of interest .

Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

2-(1H-Tetrazol-1-il)acetamida: es una materia prima importante en la síntesis de diversos fármacos antibióticos . Su estructura le permite actuar como un intermedio farmacéutico, particularmente en el desarrollo de nuevos antibióticos que pueden combatir cepas resistentes de bacterias.

Química de Coordinación

El compuesto presenta excelentes propiedades de coordinación, lo que lo hace valioso en el estudio de la química de coordinación . Puede formar complejos con metales, que pueden utilizarse en catálisis o como parte de nuevos materiales con propiedades magnéticas o electrónicas específicas.

Química de Materiales

En la química de materiales, This compound sirve como precursor para materiales que tienen propiedades electrostáticas únicas debido a su estructura plana y su capacidad para estabilizar la carga negativa a través de la deslocalización . Esto lo hace adecuado para crear materiales con características específicas de conductividad o absorción.

Síntesis de Oligonucleótidos

Este compuesto se emplea ampliamente en la síntesis de oligonucleótidos como un activador ácido del proceso de acoplamiento . Su papel es crucial en la formación de oligonucleótidos, que son esenciales en la investigación genética y las aplicaciones terapéuticas.

Materiales Energéticos

This compound: sus derivados se exploran por su potencial como componentes en materiales energéticos como propelentes y explosivos . Su alto contenido de nitrógeno y estabilidad térmica los convierten en candidatos para materiales energéticos "verdes" que producen nitrógeno al descomponerse.

Investigación Anticancerígena

Se están realizando investigaciones sobre las propiedades antiproliferativas de los derivados de tetrazol, incluida This compound, en diversas líneas celulares de cáncer . Estos estudios tienen como objetivo desarrollar nuevos fármacos anticancerígenos que puedan inhibir eficazmente el crecimiento de los tumores.

Bioisósteros en Química Medicinal

Los tetrazoles, incluido This compound, actúan como bioisósteros no clásicos de los ácidos carboxílicos . Sus valores de pKa similares les permiten imitar la actividad biológica de los ácidos carboxílicos, lo que los hace útiles en el diseño de fármacos para mejorar las propiedades farmacocinéticas.

Mecanismo De Acción

While the exact mechanism of action for “2-(1h-Tetrazol-1-yl)acetamide” is not explicitly stated in the sources, similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(1H-Tetrazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in 2-(1H-Tetrazol-1-yl)acetamide can mimic the carboxylic acid functional group, making it a valuable substitute in medicinal chemistry . This compound has been shown to inhibit angiotensin-converting enzymes and block AT1 and AT2 receptors, which are present in the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells . These interactions highlight the compound’s potential in therapeutic applications, particularly in cardiovascular diseases.

Cellular Effects

2-(1H-Tetrazol-1-yl)acetamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with angiotensin-converting enzymes can lead to the modulation of blood pressure and fluid balance in cells . Additionally, 2-(1H-Tetrazol-1-yl)acetamide has shown antimicrobial activities, inhibiting the growth of bacteria such as Bacillus subtilis . These effects demonstrate the compound’s potential in both therapeutic and antimicrobial applications.

Molecular Mechanism

The molecular mechanism of 2-(1H-Tetrazol-1-yl)acetamide involves its interaction with various biomolecules. The tetrazole ring’s ability to form stable complexes with metal ions and its acidic nature contribute to its biochemical activity . The compound can inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate binding and subsequent reactions. This inhibition can lead to changes in gene expression and cellular function, as seen in its role in blocking angiotensin receptors . The tetrazole ring’s electron density and inductive effects also play a role in its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Tetrazol-1-yl)acetamide can change over time due to its stability and degradation. The compound is known for its stability under various conditions, which makes it suitable for long-term studies . It can undergo degradation when exposed to strong oxidizers or acidic materials, leading to the release of toxic gases . Long-term studies have shown that 2-(1H-Tetrazol-1-yl)acetamide can maintain its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 2-(1H-Tetrazol-1-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as blood pressure regulation and antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including the release of toxic gases upon degradation . These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

2-(1H-Tetrazol-1-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The tetrazole ring’s stability and resistance to biological degradation make it a valuable component in metabolic studies . The compound can influence metabolic flux and metabolite levels by inhibiting specific enzymes and altering biochemical reactions. Its role as a carboxylic acid isostere allows it to participate in reactions typically involving carboxylic acids, further expanding its metabolic applications .

Transport and Distribution

The transport and distribution of 2-(1H-Tetrazol-1-yl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within cells . Once inside the cells, 2-(1H-Tetrazol-1-yl)acetamide can accumulate in specific tissues, depending on its binding affinity to various proteins and biomolecules. This distribution pattern is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

2-(1H-Tetrazol-1-yl)acetamide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects . For example, its interaction with angiotensin receptors in the cell membrane can influence cell signaling pathways and gene expression . Understanding the subcellular localization of 2-(1H-Tetrazol-1-yl)acetamide is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCZUKMDBBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301220 | |

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26476-16-4 | |

| Record name | NSC141861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1h-tetrazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the identified impurities found in cefazolin sodium drug substances and how are they related to 2-(1H-Tetrazol-1-yl)acetamide?

A1: Research has identified two previously unreported impurities in cefazolin sodium drug substance: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) []. Notably, Impurity-I shares a structural similarity with 2-(1H-Tetrazol-1-yl)acetamide, differing only by the presence of a 2,2-dihydroxyethyl group attached to the nitrogen atom. This finding highlights the potential for 2-(1H-Tetrazol-1-yl)acetamide to be present as an impurity or degradation product in pharmaceuticals containing related structures.

Q2: How is the structure of 2-(1H-Tetrazol-1-yl)acetamide elucidated through spectroscopic techniques?

A2: While the provided research [] focuses on identifying impurities in cefazolin sodium and doesn't delve into the specific spectroscopic characterization of 2-(1H-Tetrazol-1-yl)acetamide, it indicates the use of techniques like LC-MS, LC-MS/MS, 1D and 2D NMR, and FT-IR to characterize similar compounds. These techniques can be extrapolated to understand the structural properties of 2-(1H-Tetrazol-1-yl)acetamide. For instance:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)

![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)